

1-Bromo-3-(1,1-difluoroethyl)benzene chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-3-(1,1-difluoroethyl)benzene
Cat. No.:	B1290058

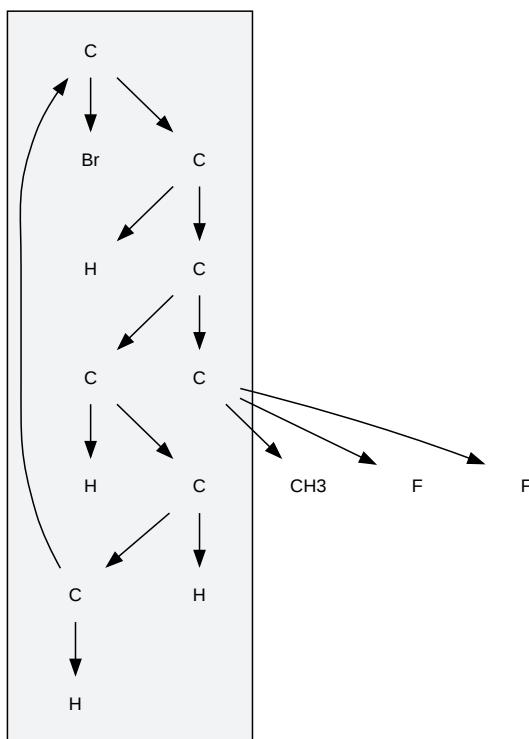
[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-(1,1-difluoroethyl)benzene**: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of **1-Bromo-3-(1,1-difluoroethyl)benzene**, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical Structure and Identification

1-Bromo-3-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the meta position. This unique arrangement of a reactive bromine handle and a metabolically stable difluoroethyl moiety makes it a valuable intermediate in the synthesis of complex organic molecules.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **1-Bromo-3-(1,1-difluoroethyl)benzene**.

Physicochemical and Safety Data

The key properties and safety information for **1-Bromo-3-(1,1-difluoroethyl)benzene** are summarized below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Reference
Identifiers		
CAS Number	445303-70-8	[1]
Molecular Formula	C ₈ H ₇ BrF ₂	[1]
Molecular Weight	221.04 g/mol	[1]
IUPAC Name	1-Bromo-3-(1,1-difluoroethyl)benzene	
InChI Key	NCJAJYPBNUFMQK-UHFFFAOYSA-N	[1]
SMILES String	CC(F)(F)c1ccccc(Br)c1	[1]
Physical Properties		
Appearance	Liquid	[1]
Density	1.500 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.504	[1]
Flash Point	87.8 °C (190.0 °F) - closed cup	[1]
Safety Information		
Signal Word	Warning	[1]
Hazard Statements	H315, H319, H335, H411	[1]
Hazard Classifications	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2	[1]
Target Organs	Respiratory system	[1]

Synthesis Experimental Protocol

While a specific protocol for the synthesis of **1-Bromo-3-(1,1-difluoroethyl)benzene** is not readily available in published literature, a reliable synthetic route can be proposed based on established chemical transformations. The most plausible approach is the deoxofluorination of

the readily available starting material, 3'-Bromoacetophenone, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This method is analogous to the synthesis of similar difluoromethyl arenes.[\[2\]](#)

Proposed Reaction:

3'-Bromoacetophenone → **1-Bromo-3-(1,1-difluoroethyl)benzene**

Detailed Methodology:

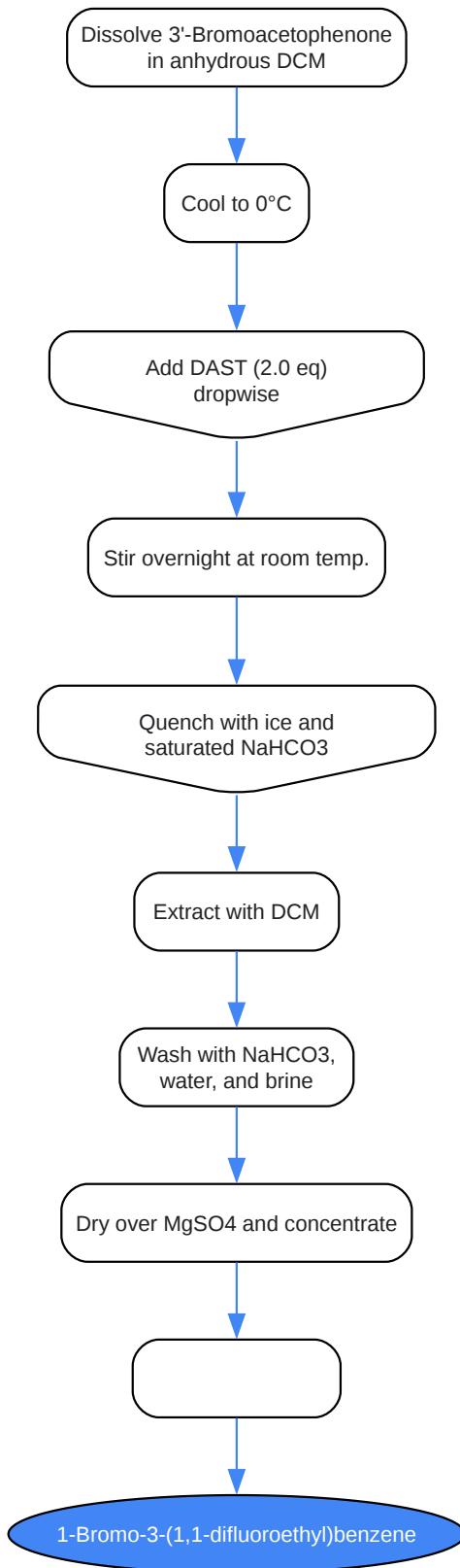
Materials:

- 3'-Bromoacetophenone (1.0 eq)
- Diethylaminosulfur trifluoride (DAST) (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-Bromoacetophenone (1.0 eq) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
- Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and reacts violently with water. This step must be performed in a well-ventilated fume hood.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker of ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize excess reagent.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 , water, and finally with brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure **1-Bromo-3-(1,1-difluoroethyl)benzene**.



[Click to download full resolution via product page](#)

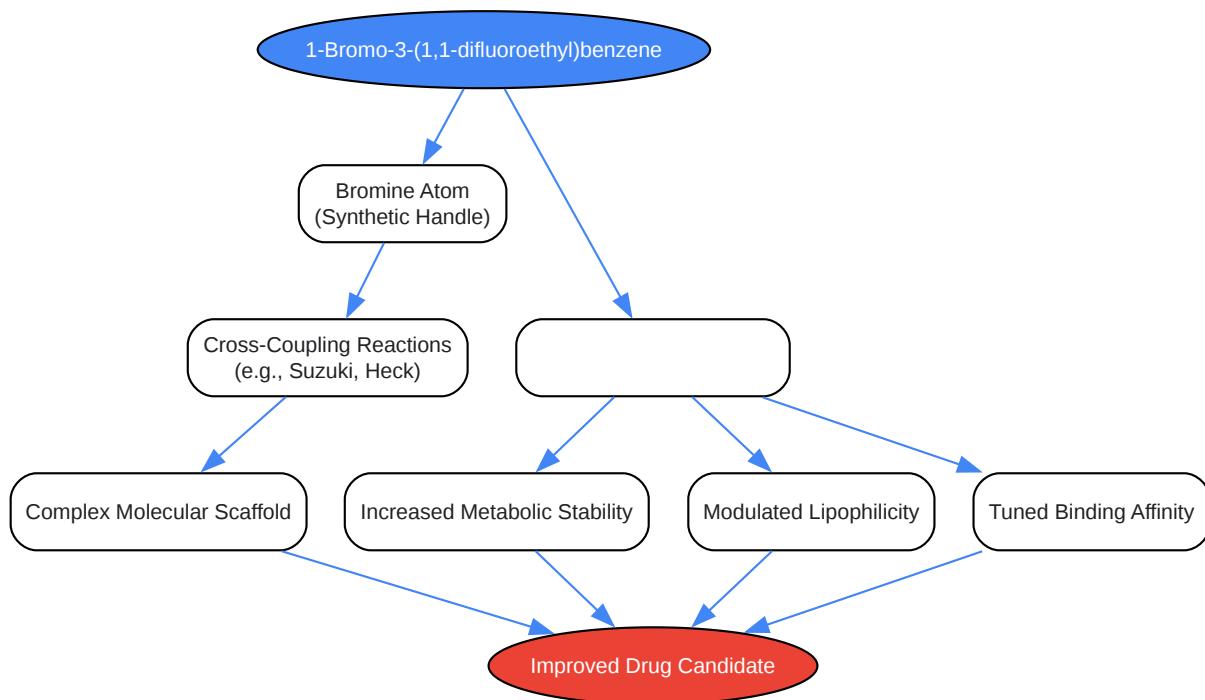
Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Development

1-Bromo-3-(1,1-difluoroethyl)benzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of potential drug candidates. Its utility stems from the distinct properties of its two key functional groups.

- The Bromine Atom: The bromine atom is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.^{[3][4]} These reactions are fundamental in modern medicinal chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and carbon-heteroatom bonds.^[5]
- The 1,1-Difluoroethyl Group: The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.^[6] The difluoroethyl moiety can:
 - Increase Metabolic Stability: The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.^[3]
 - Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability.^[7]
 - Tune Receptor Binding: The strong electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.^[6]

This combination allows medicinal chemists to use **1-Bromo-3-(1,1-difluoroethyl)benzene** as a fragment to introduce a metabolically stable, lipophilic group onto a core structure, which is then further elaborated using the bromine atom as a point of diversification.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-BROMO-3-(DIFLUOROMETHYL)BENZENE | 29848-59-7 chemicalbook.com
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. adpharmachem.com [adpharmachem.com]
- 6. nbinno.com [nbinno.com]

- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [1-Bromo-3-(1,1-difluoroethyl)benzene chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290058#1-bromo-3-1-1-difluoroethyl-benzene-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com